Isochroman-6-ol

Description

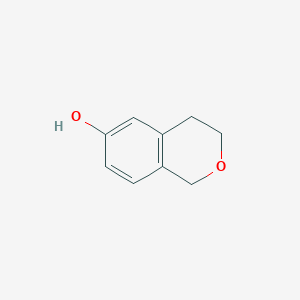

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-isochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPMZDNYHFWZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412338-41-1 | |

| Record name | 3,4-dihydro-1H-2-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Isochroman-6-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isochroman Scaffold and the Significance of Isochroman-6-ol

The isochroman framework is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds of significant pharmacological interest. This oxygen-containing bicyclic system serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory properties[1][2]. The inherent structural features of the isochroman ring system allow for three-dimensional diversity, making it an attractive starting point for the design of novel therapeutic agents.

This technical guide focuses on a specific, yet foundational, member of this family: This compound . The introduction of a hydroxyl group at the 6-position of the isochroman core is anticipated to significantly influence its physicochemical properties and biological interactions. Phenolic moieties are well-known to play crucial roles in molecular recognition at biological targets, often acting as hydrogen bond donors and acceptors, and can be critical for antioxidant activity. Understanding the core properties of this compound is therefore essential for its potential application as a key building block in drug discovery and development.

This document provides a comprehensive overview of the fundamental properties of this compound, including its chemical identity, structural characteristics, and a discussion of synthetic strategies. It also delves into its predicted spectroscopic profile, potential biological relevance based on its structural class, and essential safety and handling protocols.

Section 1: Core Chemical and Physical Properties

A precise understanding of the physicochemical properties of this compound is paramount for its effective use in a research setting, influencing everything from reaction conditions to formulation and bioavailability studies.

Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 412338-41-1 | [3] |

| Molecular Formula | C₉H₁₀O₂ | [3] |

| Molecular Weight | 150.17 g/mol | [3] |

| SMILES | OC1=CC(CCOC2)=C2C=C1 | - |

Structural Representation

The structure of this compound, featuring a fused benzene and dihydropyran ring with a hydroxyl substituent on the aromatic portion, is depicted below.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data (Predicted and Inferred)

| Property | Predicted/Inferred Value | Justification |

| Appearance | White to off-white solid | Phenolic compounds are often crystalline solids at room temperature. |

| Melting Point | > 25 °C | The introduction of a hydroxyl group will increase intermolecular forces (hydrogen bonding) compared to the liquid parent, isochroman. |

| Boiling Point | > 220 °C (at atm. pressure) | Significantly higher than isochroman due to hydrogen bonding. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, acetone). | The polar hydroxyl group increases aqueous solubility over isochroman, while the bicyclic core retains solubility in organic solvents. |

| Storage | Sealed in a dry, room temperature environment. | [3] |

Section 2: Synthesis and Chemical Reactivity

The synthesis of the isochroman scaffold is well-documented, with the Oxa-Pictet-Spengler reaction being a prominent and direct method. This reaction provides a strategic approach to the synthesis of this compound.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic disconnection of this compound points to 3-methoxyphenylethanol and formaldehyde as suitable starting materials. The methoxy group serves as a protected form of the target phenol and directs the electrophilic cyclization to the desired position.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound via Oxa-Pictet-Spengler Reaction

This protocol is a representative, two-step procedure based on established methods for isochroman synthesis[5][6]. Note: This protocol should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Step 1: Synthesis of 6-Methoxyisochroman

-

Reaction Setup: To a solution of 2-(3-methoxyphenyl)ethanol (1 equivalent) in a suitable solvent (e.g., dichloromethane), add paraformaldehyde (1.5 equivalents).

-

Acid Catalysis: Cool the mixture in an ice bath and slowly add a strong acid catalyst, such as concentrated hydrochloric acid or trifluoroacetic acid (catalytic to stoichiometric amounts may be required).

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 6-methoxyisochroman.

Step 2: Demethylation to this compound

-

Reaction Setup: Dissolve 6-methoxyisochroman (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath) and add boron tribromide (BBr₃) (1.1 to 1.5 equivalents) dropwise.

-

Reaction Execution: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

-

Workup: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

-

Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.

Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While specific experimental spectra are not publicly available, a predicted profile can be constructed based on the known spectra of related compounds and the principles of spectroscopic interpretation[4][7][8][9][10][11][12][13].

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 10.0 | Singlet (broad) | 1H | Ar-OH | Phenolic protons are typically broad and downfield; chemical shift is solvent-dependent. |

| ~6.6 - 7.0 | Multiplet | 3H | Ar-H | Aromatic protons on the substituted ring. The specific splitting pattern will depend on coupling constants. |

| ~4.7 | Singlet or narrow triplet | 2H | Ar-CH₂-O | Benzylic protons adjacent to the ether oxygen. |

| ~3.9 | Triplet | 2H | O-CH₂-CH₂ -Ar | Aliphatic protons adjacent to the ether oxygen. |

| ~2.8 | Triplet | 2H | O-CH₂-CH₂ -Ar | Benzylic protons adjacent to the aromatic ring. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C -OH | Aromatic carbon attached to the hydroxyl group, deshielded. |

| ~130-140 | Quaternary Ar-C | Aromatic carbons at the ring fusion. |

| ~110-125 | Ar-C H | Aromatic carbons bearing a proton. |

| ~68 | Ar-C H₂-O | Benzylic carbon adjacent to the ether oxygen. |

| ~65 | O-C H₂-CH₂-Ar | Aliphatic carbon adjacent to the ether oxygen. |

| ~28 | O-CH₂-C H₂-Ar | Benzylic carbon adjacent to the aromatic ring. |

Predicted Infrared (IR) Spectrum

The IR spectrum is particularly useful for identifying key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3500 - 3200 | O-H stretch (phenolic) | Strong, Broad |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 3000 - 2850 | C-H stretch (aliphatic) | Medium |

| 1600 - 1450 | C=C stretch (aromatic ring) | Medium to Strong |

| 1260 - 1000 | C-O stretch (aryl ether and alcohol) | Strong |

Predicted Mass Spectrum

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Predicted Fragment |

| 150 | [M]⁺ (Molecular Ion) |

| 133 | [M - OH]⁺ |

| 122 | [M - C₂H₄]⁺ (Retro-Diels-Alder type fragmentation) |

| 107 | [C₇H₇O]⁺ (Benzylic cleavage) |

Section 4: Biological and Pharmacological Context

While direct biological studies on this compound are lacking in the available literature, the extensive research on isochroman derivatives provides a strong basis for predicting its potential therapeutic relevance[2]. The presence of the phenolic hydroxyl group is particularly significant, as it is a key pharmacophore in many bioactive molecules, including natural antioxidants like flavonoids and tocopherols.

Potential as an Antioxidant

Phenolic compounds are well-established radical scavengers. The hydroxyl group on the aromatic ring of this compound can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical. This suggests that this compound could be a valuable lead structure for the development of novel antioxidant agents for conditions associated with oxidative stress.

Scaffold for Drug Discovery

The isochroman core is considered a "privileged scaffold" due to its ability to bind to multiple, diverse biological targets. This compound provides a functional handle (the hydroxyl group) that can be readily modified to generate a library of derivatives for screening against various targets. Potential therapeutic areas for derivatives could include:

-

Anticancer Agents: Many phenolic and heterocyclic compounds exhibit cytotoxic activity against cancer cell lines[14][15][16].

-

Antimicrobial Agents: The isochroman nucleus is found in compounds with antibacterial and antifungal properties[17].

-

Neuroprotective Agents: The antioxidant potential suggests a possible role in mitigating oxidative damage in neurodegenerative diseases.

Caption: Biological potential of the this compound scaffold.

Section 5: Safety, Handling, and Storage

Although a specific Material Safety Data Sheet (MSDS) for this compound is not available, safety procedures can be established based on data from the parent compound, isochroman, and related phenolic compounds[18][19][20][21].

Hazard Identification (Inferred)

-

Skin and Eye Irritation: Phenolic compounds and aromatic ethers can cause irritation upon contact. Causes skin irritation (H315) and serious eye irritation (H319).

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol (H335).

-

Ingestion: May be harmful if swallowed. Ingestion may cause gastrointestinal irritation[18].

-

Combustibility: While likely a solid, if heated, it may become a combustible liquid, similar to the parent isochroman[20].

Recommended Handling Procedures

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or chemical goggles.

-

Lab Coat: A standard laboratory coat should be worn.

-

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with powders or heating the substance.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[18].

-

Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing[18].

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration[18].

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk[18].

-

In all cases of exposure, seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents[20].

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

This compound represents a foundational molecule with significant untapped potential in medicinal chemistry and materials science. Its structure combines the privileged isochroman scaffold with a reactive and pharmacologically significant phenolic hydroxyl group. While experimental data on this specific compound is sparse, this guide has synthesized available information on its constituent parts and related analogues to provide a robust framework for its study. The proposed synthetic routes are logical and based on well-established reactions, and the predicted spectroscopic and physicochemical properties offer a solid baseline for its identification and handling. The true value of this compound will likely be realized as a versatile building block for the creation of novel compounds with tailored biological activities. Further research into its synthesis, characterization, and biological evaluation is highly encouraged and promises to be a fruitful area of investigation for drug development professionals.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 412338-41-1|this compound|BLD Pharm [bldpharm.com]

- 4. Isochroman(493-05-0) 1H NMR spectrum [chemicalbook.com]

- 5. Isochroman synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Isochromane | C9H10O | CID 96266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isochroman(493-05-0) IR Spectrum [m.chemicalbook.com]

- 9. Isochroman(493-05-0) 13C NMR spectrum [chemicalbook.com]

- 10. forskning.ruc.dk [forskning.ruc.dk]

- 11. Isochroman [webbook.nist.gov]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Synthesis and biological evaluation of novel isoxazoles and triazoles linked 6-hydroxycoumarin as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Isochroman(493-05-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. fishersci.com [fishersci.com]

- 21. aksci.com [aksci.com]

An In-depth Technical Guide to Isochroman-6-ol: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of isochroman-6-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical structure, nomenclature, and physicochemical properties. Furthermore, a detailed, field-proven synthetic protocol is presented, grounded in the principles of the Oxa-Pictet-Spengler reaction. Finally, we explore the promising therapeutic landscape of this compound, drawing insights from the well-documented biological activities of structurally related analogues.

Core Molecular Structure and Nomenclature

This compound is a bicyclic organic compound featuring an isochroman core, which consists of a fused benzene ring and a dihydropyran ring. The hydroxyl (-OH) group at the 6-position of this scaffold is a key functional group that significantly influences its chemical reactivity and biological activity.

1.1. Chemical Structure

The structure of this compound is characterized by the fusion of a benzene ring with a six-membered heterocyclic dihydropyran ring, with the oxygen atom at position 2. The hydroxyl substituent is located on the aromatic ring at position 6.

Caption: Chemical structure of this compound.

1.2. IUPAC Name and Synonyms

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3,4-dihydro-1H-isochromen-6-ol . It is also commonly referred to as 3,4-dihydro-1H-2-benzopyran-6-ol.

1.3. Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. Experimental data for this specific derivative is limited; therefore, some values are based on predictions and data from the parent compound, isochroman.

| Property | Value | Source |

| CAS Number | 412338-41-1 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Predicted: Off-white to pale yellow solid | - |

| Boiling Point | Predicted: >230 °C (Decomposition may occur) | [2] |

| Melting Point | Not available | - |

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, DMSO, and other organic solvents | Inferred from structure |

| SMILES | OC1=CC(CCOC2)=C2C=C1 | [1] |

Synthesis of this compound: The Oxa-Pictet-Spengler Reaction

The construction of the isochroman scaffold is most efficiently achieved through the Oxa-Pictet-Spengler reaction . This acid-catalyzed cyclization reaction involves the condensation of a β-phenylethanol with an aldehyde or its equivalent.[3][4] For the synthesis of this compound, a β-(3-hydroxyphenyl)ethanol would be the logical starting material, reacting with formaldehyde.

2.1. Causality Behind Experimental Choices

The choice of the Oxa-Pictet-Spengler reaction is dictated by its efficiency and modularity in forming the isochroman ring system.[4] The use of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid, is crucial for the in situ formation of an oxonium ion intermediate from the reaction of the β-phenylethanol and formaldehyde. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic carbon, leading to cyclization. The hydroxyl group at the meta position of the phenylethanol starting material directs the cyclization to the ortho and para positions, leading to the desired 6-hydroxy and 8-hydroxy regioisomers, which would then require separation. Using a starting material with a protecting group on the hydroxyl function can offer better control over the regioselectivity.

Caption: Experimental workflow for the synthesis of this compound.

2.2. Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the Oxa-Pictet-Spengler reaction.

Materials:

-

β-(3-hydroxyphenyl)ethanol

-

Paraformaldehyde

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Toluene

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add β-(3-hydroxyphenyl)ethanol (1 equivalent), paraformaldehyde (1.5 equivalents), and toluene (to achieve a 0.1 M concentration of the starting alcohol).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).

-

Heat the reaction mixture to reflux and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

Spectroscopic Characterization

While a publicly available, experimentally verified NMR spectrum for this compound is not readily accessible, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known spectra of isochroman and the substituent effects of the hydroxyl group.

3.1. Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.95 | d, J = 8.4 Hz | 1H | H-8 |

| ~6.65 | dd, J = 8.4, 2.4 Hz | 1H | H-7 |

| ~6.60 | d, J = 2.4 Hz | 1H | H-5 |

| ~4.90 | s | 1H | -OH |

| ~4.70 | s | 2H | H-1 |

| ~3.90 | t, J = 5.6 Hz | 2H | H-3 |

| ~2.80 | t, J = 5.6 Hz | 2H | H-4 |

3.2. Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~155.0 | C-6 |

| ~134.0 | C-4a |

| ~128.0 | C-8a |

| ~127.5 | C-8 |

| ~115.0 | C-7 |

| ~113.0 | C-5 |

| ~68.0 | C-1 |

| ~65.0 | C-3 |

| ~28.0 | C-4 |

Applications in Drug Development and Medicinal Chemistry

The isochroman scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[4] Derivatives of isochroman have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor effects.[5][6]

4.1. Anti-inflammatory and Antioxidant Potential

The phenolic hydroxyl group at the 6-position of this compound is anticipated to be a key determinant of its biological activity, particularly as an antioxidant and anti-inflammatory agent. Structurally related compounds, such as 1-phenyl-6,7-dihydroxy-isochroman, have been shown to suppress the production of pro-inflammatory mediators like prostanoids and TNF-α in human monocytes.[7] This activity is mediated, at least in part, through the inhibition of COX-2 and the suppression of NF-κB activation.[7]

Furthermore, synthetic isochroman derivatives of hydroxytyrosol (a potent natural antioxidant) have been synthesized and evaluated for their radical scavenging activity.[4][8] These studies have demonstrated that the isochroman core, particularly when substituted with hydroxyl groups, can exhibit significant antioxidant capacity.[4] The mechanism often involves hydrogen atom transfer from the phenolic hydroxyl groups to scavenge free radicals.[8]

References

- 1. 412338-41-1|this compound|BLD Pharm [bldpharm.com]

- 2. Isochroman(493-05-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Isochromane | C9H10O | CID 96266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 493-05-0 CAS MSDS (Isochroman) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 3,4-Dihydroisocoumarin | C9H8O2 | CID 78429 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isochroman-6-ol: A Privileged Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isochroman Scaffold

The isochroman ring system, a bicyclic ether, is a prominent structural motif found in a variety of natural products and synthetic molecules of significant biological importance.[1] Regarded as a "privileged scaffold" in medicinal chemistry, its rigid, yet three-dimensional, structure provides an excellent framework for the spatial presentation of functional groups, enabling potent and selective interactions with biological targets.[2] Isochroman derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1] This guide focuses on a specific derivative, Isochroman-6-ol, providing a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery and development.

Physicochemical Properties of this compound

A clear understanding of the fundamental physicochemical properties of a compound is the cornerstone of its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 412338-41-1 | [3] |

| Molecular Formula | C₉H₁₀O₂ | [4] |

| Molecular Weight | 150.17 g/mol | [4] |

| IUPAC Name | 3,4-dihydro-1H-isochromen-6-ol | N/A |

| Appearance | (Predicted) Off-white to pale yellow solid | N/A |

| Solubility | (Predicted) Soluble in methanol, ethanol, DMSO, and other polar organic solvents | N/A |

Synthesis and Purification of this compound

The synthesis of the isochroman core is most commonly achieved through the oxa-Pictet-Spengler reaction .[5] This acid-catalyzed cyclization of a β-phenylethanol with an aldehyde or its equivalent is a robust and versatile method for constructing the isochroman skeleton.

Representative Synthesis Protocol: Oxa-Pictet-Spengler Reaction

Step-by-Step Methodology:

-

Reactant Preparation: A solution of the appropriate β-phenylethanol (1 equivalent) and an aldehyde (e.g., formaldehyde or paraformaldehyde, 1.2 equivalents) is prepared in a suitable aprotic solvent, such as dichloromethane or toluene.

-

Acid Catalysis: A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid, or boron trifluoride etherate) is added to the reaction mixture.

-

Reaction Execution: The mixture is stirred at room temperature or heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with a basic solution (e.g., saturated sodium bicarbonate) and the aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified.

Purification: Flash Column Chromatography

Flash column chromatography is a standard and effective method for the purification of isochroman derivatives.

Step-by-Step Methodology:

-

Column Packing: A glass column is packed with silica gel as the stationary phase, using a slurry method with a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude product is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

-

Elution: A solvent gradient, typically starting with a non-polar mobile phase (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to elute the compounds from the column.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed by rotary evaporation to yield the purified compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 412338-41-1|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Isochroman-6-ol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochroman-6-ol, a member of the isochroman class of heterocyclic compounds, represents a molecule of significant interest in medicinal chemistry and drug discovery. The isochroman scaffold is a privileged structure found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed examination of synthetic methodologies for the isochroman core, and a discussion of the known and potential pharmacological applications of isochroman derivatives. While specific data on the natural occurrence and discovery of this compound is not extensively available in the public domain, this guide extrapolates from the broader isochroman literature to provide insights into its potential significance and future research directions.

Introduction to the Isochroman Scaffold

The isochroman moiety is a bicyclic ether consisting of a fused benzene ring and a dihydropyran ring. This structural motif is a key component in a variety of naturally occurring compounds and synthetic pharmaceuticals.[1][2] The inherent stability and specific stereochemical properties of the isochroman ring system make it an attractive scaffold for the design of novel therapeutic agents. Isochroman derivatives have demonstrated a remarkable diversity of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2]

Physicochemical Properties of this compound

While detailed experimental data for this compound is limited, its fundamental properties can be derived from its chemical structure and information available in chemical databases.

| Property | Value | Source |

| CAS Number | 412338-41-1 | BLD Pharm[3] |

| Molecular Formula | C₉H₁₀O₂ | ChemScene[4] |

| Molecular Weight | 150.17 g/mol | Sigma-Aldrich[5] |

| Appearance | Solid | Sigma-Aldrich[5] |

| Purity | ≥98% | ChemScene[4], Sigma-Aldrich[5] |

| Storage | 4°C, stored under nitrogen | Sigma-Aldrich[5] |

| SMILES | O1CCc2c(C1)cccc2O | Inferred |

| InChI | 1S/C9H10O2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,10H,3-4,6H2 | Inferred |

Discovery and Natural Occurrence: An Area for Future Research

Currently, there is a notable absence of specific literature detailing the discovery and natural isolation of this compound. The broader class of isocoumarins and 3,4-dihydroisocoumarins, which are structurally related to isochromans, are well-documented as naturally occurring lactones isolated from a variety of sources including bacteria, fungi, lichens, and plants.[1][6] For instance, dihydro-isocoumarins have been isolated from Hydrangea macrophylla ssp. serrata.[7] Given the prevalence of the isochroman scaffold in nature, it is plausible that this compound or its derivatives may exist in undiscovered natural sources. The pursuit of novel natural products remains a critical endeavor in drug discovery, and future investigations into the secondary metabolites of various organisms could potentially reveal the natural origins of this compound.[8][9]

The general workflow for the discovery and isolation of such natural products is a multi-step process.

References

- 1. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]

- 2. chemimpex.com [chemimpex.com]

- 3. 412338-41-1|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 412338-41-1 [sigmaaldrich.com]

- 6. 3,4-Dihydroisocoumarins, Interesting Natural Products: Isolation, Organic Syntheses and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation of Dihydro-Isocoumarins and Dihydro-Stilbenoids from Hydrangea macrophylla ssp. serrata by Use of Counter-Current Chromatography | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

The Strategic Importance of Isochroman-6-ol in the Landscape of Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isochroman scaffold represents a privileged heterocyclic system in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1] This technical guide delves into the core significance of a key intermediate, isochroman-6-ol, and its pivotal role in the synthesis and structure-activity relationship (SAR) of bioactive isochroman derivatives. We will explore the synthetic nuances of introducing and modifying the 6-hydroxy group, its influence on biological activity, and provide detailed experimental protocols and mechanistic insights to empower researchers in the pursuit of novel therapeutics.

The Isochroman Scaffold: A Cornerstone in Medicinal Chemistry

Isochroman derivatives are a class of oxygen-containing heterocyclic compounds that have captured the attention of medicinal chemists for their diverse therapeutic potential. These compounds have been investigated for a wide array of applications, including anticancer, antimicrobial, antihypertensive, antioxidant, and central nervous system (CNS) activities.[1][2] The inherent structural features of the isochroman ring system provide a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The strategic placement of functional groups on the isochroman core is paramount in dictating the biological activity of the resulting derivatives. Among these, the hydroxyl group, particularly at the 6-position, serves as a critical handle for both derivatization and interaction with biological targets.

This compound: The Gateway to a Diverse Chemical Space

This compound is a key synthetic intermediate that unlocks access to a vast and diverse chemical space of isochroman-based therapeutic agents. The phenolic hydroxyl group at the 6-position is not merely a passive substituent; it is a reactive center that can be readily modified to introduce a variety of pharmacophoric features.

Synthesis of this compound: A Strategic Approach

While a direct, one-pot synthesis of this compound may not be extensively documented, a robust and logical synthetic strategy can be devised based on established methodologies for related structures, such as 6-hydroxyisochromenes.[3][4] A plausible and efficient route involves the Oxa-Pictet-Spengler cyclization of a suitably protected 3-hydroxyphenylethanol derivative.

Proposed Synthetic Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Synthesis of 6-Hydroxyisochromenes and 6-Hydroxyisocoumarins from 3-Ethoxycyclohex-2-en-1-one [chooser.crossref.org]

The Isochroman Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isochroman scaffold, a bicyclic ether, is a recurring structural motif in a vast array of natural products and synthetically derived molecules of significant biological importance. Its inherent structural rigidity and defined stereochemical features make it an attractive framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the isochroman scaffold, delving into its prevalence in nature, its diverse pharmacological activities, and the underlying molecular mechanisms of action. We will explore its potential as a privileged scaffold in drug discovery, with a particular focus on its anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, this guide will furnish detailed experimental protocols for the synthesis of the isochroman core and the evaluation of its biological activities, aiming to equip researchers with the practical knowledge to explore and exploit the therapeutic potential of this versatile heterocyclic system.

Introduction: The Enduring Appeal of the Isochroman Scaffold

The isochroman moiety, characterized by a fused benzene and dihydropyran ring system, represents a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its presence in natural products isolated from fungi, plants, and marine organisms has long hinted at its evolutionary selection as a scaffold for interacting with biological macromolecules.[3] Medicinal chemists have been drawn to the isochroman core for its conformational constraint, which can lead to higher binding affinities and selectivities for protein targets. The scaffold's amenability to chemical modification at various positions allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of modern drug development.[1][4] This guide will navigate the multifaceted biological landscape of isochroman-containing molecules, from their natural origins to their potential as next-generation therapeutics.

The Isochroman Scaffold in Nature: A Reservoir of Bioactivity

The isochroman framework is a common feature in a variety of natural products, often contributing significantly to their biological profiles. These natural products have served as a crucial source of inspiration for the design and synthesis of novel isochroman-based therapeutic agents.

-

Antifungal Agents: Many naturally occurring isochromans exhibit potent antifungal properties.[3]

-

Phytotoxins and Mycotoxins: Certain isochroman-containing compounds produced by fungi can act as mycotoxins.

-

Pigments: Some isochroman derivatives are responsible for the coloration of certain organisms.

The discovery of these naturally occurring isochromans has spurred significant interest in their synthetic production and the development of analogues with improved pharmacological properties.

Pharmacological Activities of Isochroman Derivatives: A Multifaceted Therapeutic Potential

Synthetic and natural isochroman derivatives have been shown to possess a wide spectrum of pharmacological activities, making them highly valuable in the pursuit of new drugs for various diseases.[1][2]

Anticancer Activity

The isochroman scaffold has emerged as a promising pharmacophore for the development of novel anticancer agents.[1][5] Numerous studies have demonstrated the cytotoxic effects of isochroman derivatives against a range of cancer cell lines.[5]

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

A key mechanism underlying the anticancer activity of some isochroman derivatives is the modulation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[6] This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a common feature in many cancers.[6] Isochromanone derivatives, for instance, have been suggested to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway.[6]

dot graph TD; A[Growth Factor] --> B(Receptor Tyrosine Kinase); B --> C{PI3K}; C --> D(PIP2 to PIP3); D --> E{Akt}; E --> F(Cell Survival, Proliferation, and Growth); E --> G(Inhibition of Apoptosis); H(Isochroman Derivative) --x I{PI3K}; I --x D;

end caption: "Inhibition of the PI3K/Akt pathway by isochroman derivatives."

Quantitative Data: Cytotoxicity of Isochroman Derivatives

The following table summarizes the in vitro cytotoxic activity of representative isochroman and isocoumarin derivatives against various human cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) |

| Fungal Isocoumarin | Versicoumarins A | MCF-7 (Breast) | 4.0 |

| Fungal Isocoumarin | Versicoumarins A | A549 (Lung) | 3.8 |

| Isochromanone | 3-(4-chlorophenyl)isochroman-1-one | MCF-7 (Breast) | 15.8[6] |

| Isocoumarin-Chalcone Hybrid | Compound 4f | hCA IX | 2.7[7] |

| Isocoumarin-Chalcone Hybrid | Compound 4n | hCA XII | 1.2[7] |

Antimicrobial Activity

Isochroman derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][3] The development of new antimicrobial agents is a critical area of research due to the increasing prevalence of antibiotic-resistant pathogens.

Structure-Activity Relationship (SAR) in Antimicrobial Isochromans

The antimicrobial activity of isochroman derivatives is highly dependent on their substitution patterns. For instance, studies on spiro[isochroman-piperidine] analogs have provided insights into the structural requirements for their activity.[4] Generally, the presence of specific functional groups and their positions on the isochroman ring can significantly influence the potency and spectrum of antimicrobial activity.

Quantitative Data: Antimicrobial Activity of Isochroman and Related Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of some heterocyclic compounds, including those with structural similarities to isochromans, against various microbial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| Spiropyrrolidines with Thiochroman-4-one | Bacillus subtilis | 32[8] |

| Spiropyrrolidines with Thiochroman-4-one | Staphylococcus epidermidis | 32[8] |

| Spiropyrrolidines with Thiochroman-4-one | Pseudomonas aeruginosa | 64[8] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cardiovascular diseases, arthritis, and cancer. Isochroman derivatives have been investigated for their anti-inflammatory properties and have shown promise in preclinical models.[1][3]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of isochroman derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO).[9][10] For example, some oxygenated isocoumarins have been shown to inhibit NO production in lipopolysaccharide (LPS)-induced macrophage cells.[9]

Quantitative Data: Anti-inflammatory Activity of Isochroman Derivatives

The following table shows the inhibitory activity of some isocoumarin derivatives on NO production.

| Compound | IC50 (µM) for NO Inhibition |

| Ravenelin (a xanthone from a fungus also producing isocoumarins) | 6.27[9] |

| Compound 7 (from Polygonum multiflorum) | 12.0[10] |

| Compound 9 (from Polygonum multiflorum) | 7.6[10] |

Experimental Protocols: A Practical Guide for the Researcher

To facilitate further research into the biological significance of the isochroman scaffold, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of the Isochroman Scaffold: A Representative Protocol

The oxa-Pictet-Spengler reaction is a powerful and direct method for the synthesis of the isochroman framework.[11] A recent advancement utilizes epoxides as aldehyde surrogates, significantly expanding the scope of this reaction.[3][11]

dot graph LR; A[β-Phenylethanol] --> C{Oxa-Pictet-Spengler Reaction}; B[Aldehyde/Epoxide] --> C; C --> D(Isochroman);

end caption: "General workflow for the synthesis of isochromans."

Detailed Protocol for the Synthesis of a Substituted Isochroman:

-

Reaction Setup: To a solution of the appropriate β-phenylethanol (1.0 equiv) in hexafluoroisopropanol (HFIP) (0.2 M), add the corresponding epoxide (1.2 equiv).

-

Initiation: Add triflic acid (10 mol%) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired isochroman derivative.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of chemical compounds.

Detailed Protocol for the MTT Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[5]

-

Compound Treatment: Prepare serial dilutions of the isochroman test compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with DMSO).[6]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.[5]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against compound concentration.[6]

Evaluation of Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14]

Detailed Protocol for Broth Microdilution Assay:

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.[13]

-

Serial Dilution: Perform a two-fold serial dilution of the isochroman test compound in a 96-well microtiter plate containing broth medium.[15]

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[13]

-

Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.[15]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13][14]

Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of new compounds.[16][17][18][19]

Detailed Protocol for Carrageenan-Induced Paw Edema Assay:

-

Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the isochroman test compound orally or intraperitoneally at various doses. The control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[20]

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[16][17]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[16]

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.[20]

Future Perspectives and Conclusion

The isochroman scaffold continues to be a fertile ground for the discovery of new biologically active molecules. Its prevalence in nature and the diverse pharmacological activities of its derivatives underscore its significance as a privileged scaffold in medicinal chemistry.[1][2] While numerous preclinical studies have highlighted the potential of isochroman-containing compounds as anticancer, antimicrobial, and anti-inflammatory agents, a notable absence of these compounds in clinical trials suggests that further optimization is required to translate their preclinical efficacy into clinical success.

Future research should focus on:

-

Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by isochroman derivatives is crucial for rational drug design and development.

-

Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of isochroman-based compounds is essential for their in vivo efficacy and safety.

-

Exploration of Novel Biological Activities: The structural diversity of the isochroman scaffold suggests that it may possess other, as-yet-undiscovered biological activities that warrant investigation.

-

Development of Novel Synthetic Methodologies: The continued development of efficient and versatile synthetic methods for the construction and diversification of the isochroman scaffold will accelerate the discovery of new drug candidates.[3][11][21][22][23]

References

- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Isocoumarins incorporating chalcone moieties act as isoform selective tumor-associated carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds [mdpi.com]

- 9. Anti-Inflammatory Properties of Oxygenated Isocoumarins and Xanthone from Thai Mangrove-Associated Endophytic Fungus Setosphaeria rostrata - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. bio-protocol.org [bio-protocol.org]

- 17. inotiv.com [inotiv.com]

- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. daneshyari.com [daneshyari.com]

- 22. Isochroman synthesis [organic-chemistry.org]

- 23. Stereoselective Synthesis of Isochromans and Isochroman-Based Natural Products by C–H Insertion with Donor/Donor Carbenes [escholarship.org]

The Therapeutic Potential of Isochroman-6-ol: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of the Isochroman Scaffold

The isochroman scaffold, a heterocyclic motif prevalent in a variety of natural products and synthetic compounds, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.[1][2] Derivatives of isochroman have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] This guide focuses on the therapeutic relevance of a specific derivative, Isochroman-6-ol, a compound with promising potential stemming from the established bioactivity of its structural analogs. While direct and extensive research on this compound is emerging, this document synthesizes the existing knowledge on closely related isochroman compounds to build a strong rationale for its investigation as a novel therapeutic agent. We will delve into its potential mechanisms of action, propose robust experimental workflows for its evaluation, and provide a forward-looking perspective on its place in modern drug discovery.

Part 1: The Scientific Rationale - Why this compound Merits Investigation

The therapeutic promise of this compound is largely inferred from the well-documented activities of structurally similar compounds, particularly those with hydroxyl substitutions on the chroman ring. A prime example is 1-phenyl-6,7-dihydroxy-isochroman, a compound found in extra-virgin olive oil, which has demonstrated potent anti-inflammatory and neuroprotective effects.[3][4] The presence of the hydroxyl group at the 6-position in this compound suggests it may share similar, if not uniquely advantageous, pharmacological properties.

Potential Anti-Inflammatory Applications

Chronic inflammation is a key pathological driver of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved safety profiles is a perpetual endeavor in drug discovery.

Mechanism of Action: Research on 1-phenyl-6,7-dihydroxy-isochroman has revealed its ability to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated human monocytes.[3] This effect is mediated, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] NF-κB is a master regulator of the inflammatory response, controlling the expression of genes encoding cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4] By inhibiting NF-κB activation, 1-phenyl-6,7-dihydroxy-isochroman effectively dampens the inflammatory cascade.[3] Given its structural similarity, it is highly plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

Signaling Pathway: Hypothesized Anti-Inflammatory Mechanism of this compound

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Potential Neuroprotective Applications

Neuroinflammation and oxidative stress are central to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5] The ability of compounds to cross the blood-brain barrier and modulate these processes is a key attribute for potential neurotherapeutics.

Mechanism of Action: The anti-inflammatory properties of isochroman derivatives, as discussed above, are directly relevant to their neuroprotective potential. By inhibiting microglial activation and the subsequent release of neurotoxic pro-inflammatory mediators, this compound could protect neurons from damage.[4] Furthermore, hydroxy-1-aryl-isochromans have been shown to protect against lipid peroxidation and cellular nitrosative stress, indicating a direct antioxidant effect.[6] This dual action of anti-inflammatory and antioxidant activity makes this compound a compelling candidate for neurodegenerative disease research.

Part 2: A Practical Guide to Investigating this compound

A systematic and rigorous experimental approach is essential to validate the therapeutic potential of this compound. The following protocols and workflows are designed to provide a comprehensive evaluation of its biological activities.

Synthesis of this compound

The synthesis of isochroman derivatives can be achieved through various methods, with the oxa-Pictet-Spengler reaction being a prominent and versatile approach.[7][8] This reaction involves the condensation of a β-phenylethanol with an aldehyde or a surrogate, such as an epoxide, in the presence of an acid catalyst.[7]

Experimental Protocol: Synthesis of this compound via Oxa-Pictet-Spengler Reaction

-

Reactant Preparation: Dissolve 4-(2-hydroxyethyl)phenol (a precursor to the this compound backbone) and a suitable aldehyde (e.g., formaldehyde or a protected equivalent) in a suitable solvent such as hexafluoroisopropanol (HFIP).

-

Catalyst Addition: Add a Brønsted acid catalyst, such as triflic acid (TfOH), to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for a designated period (e.g., 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product is then purified using column chromatography to yield pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized this compound using nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC).

In Vitro Evaluation of Anti-Inflammatory Activity

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate media.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding LPS (100 ng/mL) to the cell culture and incubate for a specified time (e.g., 24 hours).

-

Endpoint Analysis:

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.

-

Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Nos2, Ptgs2).

-

Western Blotting: Prepare cell lysates and perform Western blot analysis to determine the protein levels of key signaling molecules in the NF-κB pathway (e.g., phosphorylated IκBα, p65).

-

In Vitro Evaluation of Neuroprotective Effects

Experimental Protocol: 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity in a Neuronal Cell Line

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 24 hours.

-

Induction of Neurotoxicity: Expose the cells to the neurotoxin 6-OHDA to induce oxidative stress and apoptosis, mimicking aspects of Parkinson's disease pathology.[9]

-

Endpoint Analysis:

-

Cell Viability Assay: Assess cell viability using an MTT or similar colorimetric assay.

-

Measurement of Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using a fluorescent probe such as DCFDA.

-

Apoptosis Assay: Evaluate apoptosis by flow cytometry using Annexin V/Propidium Iodide staining.

-

Western Blotting: Analyze the expression of key proteins involved in apoptosis (e.g., cleaved caspase-3, Bax, Bcl-2) and cellular stress responses.

-

Experimental Workflow: From Synthesis to In Vitro Validation

Caption: A streamlined workflow for the initial evaluation of this compound.

Part 3: Quantitative Data and Future Directions

While specific quantitative data for this compound is not yet widely available in the public domain, the following table presents representative data for a closely related analog, 1-phenyl-6,7-dihydroxy-isochroman, to illustrate the potential potency.

| Compound | Assay | Cell Line | Endpoint | Result | Reference |

| 1-phenyl-6,7-dihydroxy-isochroman | LPS-induced inflammation | Human monocytes | TNF-α production | Significant inhibition | [3] |

| 1-phenyl-6,7-dihydroxy-isochroman | LPS-induced inflammation | Human monocytes | COX-2 expression | Down-regulation | [3] |

| 1-phenyl-6,7-dihydroxy-isochroman | LPS-induced inflammation | Primary microglia | NO production | Significant reduction | [4] |

| 1-phenyl-6,7-dihydroxy-isochroman | LPS-induced inflammation | Primary microglia | IL-1β, IL-6 secretion | Significant reduction | [4] |

Future Directions:

The preliminary evidence and strong scientific rationale outlined in this guide strongly support the continued investigation of this compound as a potential therapeutic agent. Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound and its effects on various signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Assessing the therapeutic efficacy of this compound in animal models of inflammatory diseases and neurodegeneration.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the drug-like properties of this compound, including its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective applications. By leveraging the knowledge gained from structurally similar compounds and employing rigorous, well-defined experimental workflows, the scientific community can systematically unlock the full therapeutic value of this intriguing molecule. This guide provides a foundational framework for researchers, scientists, and drug development professionals to embark on the exciting journey of translating the promise of this compound into tangible clinical benefits.

References

- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Phenyl-6,7-dihydroxy-isochroman suppresses lipopolysaccharide-induced pro-inflammatory mediator production in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Phenil-6,7-dihydroxy-isochroman inhibits inflammatory activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Hydroxy-1-aryl-isochromans: protective compounds against lipid peroxidation and cellular nitrosative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Neuroprotective effect of sulforaphane in 6-hydroxydopamine-lesioned mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Isochroman-6-ol

Prepared by a Senior Application Scientist

Foreword: The Structural Elucidation of a Privileged Scaffold

The isochroman scaffold is a recurring motif in a multitude of natural products and pharmacologically active compounds, valued for its conformational rigidity and synthetic versatility.[1] Understanding the precise structural features of substituted isochromans is paramount in the fields of medicinal chemistry and drug development. Isochroman-6-ol, with its phenolic hydroxyl group, presents a particularly interesting case for spectroscopic analysis, as this functional group significantly influences its chemical properties and potential biological activity.

This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of how to acquire and interpret spectroscopic data for this class of molecules. The methodologies and interpretations presented herein are grounded in established principles and aim to provide a self-validating framework for the characterization of this compound and its derivatives.

Molecular Structure of this compound

Before delving into the spectroscopic data, it is essential to visualize the molecular structure of this compound. The molecule consists of a bicyclic system where a dihydropyran ring is fused to a benzene ring. A hydroxyl group is substituted at the 6-position of this aromatic ring.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing ether oxygen.

Data Interpretation:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H5 | ~6.6-6.8 | d | ~8.0 |

| H7 | ~6.6-6.8 | dd | ~8.0, ~2.5 |

| H8 | ~6.9-7.1 | d | ~8.0 |

| OH | ~4.5-5.5 | br s | - |

| H1 (CH₂) | ~4.7 | t | ~6.0 |

| H3 (CH₂) | ~3.9 | t | ~6.0 |

| H4 (CH₂) | ~2.8 | t | ~6.0 |

Causality Behind Expected Shifts:

-

Aromatic Protons (H5, H7, H8): The hydroxyl group at C6 is an ortho, para-director and is expected to shield the ortho (H5, H7) and para (not present) protons, shifting them upfield compared to benzene (7.34 ppm). The meta proton (H8) will be less affected.

-

Hydroxyl Proton (OH): The chemical shift of the phenolic proton is variable and depends on concentration, temperature, and solvent due to hydrogen bonding.[5] It typically appears as a broad singlet.

-

Benzylic Protons (H1): These protons are adjacent to both the aromatic ring and the ether oxygen, leading to a downfield shift.

-

Aliphatic Protons (H3, H4): The protons at C3 are adjacent to the ether oxygen and will be shifted downfield relative to the protons at C4.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; for instance, DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can help in observing the OH proton signal more clearly.

-

Instrument Setup: The data should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. A drop of D₂O is added to the NMR tube, and the spectrum is re-acquired. The OH signal should disappear or significantly diminish due to proton-deuterium exchange.[5]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

Figure 2: ¹H NMR Experimental Workflow.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments.

Data Interpretation:

Based on the structure of this compound and known ¹³C NMR data for isochroman and substituted benzenes, the following chemical shifts can be anticipated.[6][7]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C6 (C-OH) | ~150-155 |

| C4a | ~130-135 |

| C8a | ~125-130 |

| C8 | ~120-125 |

| C5 | ~115-120 |

| C7 | ~110-115 |

| C1 (CH₂) | ~65-70 |

| C3 (CH₂) | ~60-65 |

| C4 (CH₂) | ~25-30 |

Causality Behind Expected Shifts:

-

Aromatic Carbons: The carbon atom attached to the hydroxyl group (C6) will be the most downfield in the aromatic region due to the deshielding effect of the oxygen atom. The other aromatic carbons will have shifts influenced by the hydroxyl and ether functionalities.

-

Aliphatic Carbons: The benzylic carbon (C1) and the carbon adjacent to the ether oxygen (C3) will be the most downfield of the aliphatic carbons. The C4 carbon will be the most upfield.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Optionally, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]

Data Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-O, aromatic C=C, and C-H bonds.[8][9]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200-3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Medium-Strong |

| C=C stretch (aromatic) | 1500-1600 | Medium |

| C-O stretch (phenolic) | ~1200-1260 | Strong |

| C-O-C stretch (ether) | ~1050-1150 | Strong |

Causality Behind Key Absorptions:

-

O-H Stretch: The broadness of this peak is a hallmark of hydrogen bonding between the hydroxyl groups of different molecules.[9]

-

C-O Stretches: The spectrum will likely contain two distinct C-O stretching bands: one for the phenolic C-O bond and another for the ether C-O-C linkage.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Grind a small amount of this compound with anhydrous potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Liquid/Solid Samples (Nujol Mull): Grind a small amount of the sample with a few drops of Nujol (mineral oil) to create a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[10]

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell. A background spectrum of the solvent should be run first.[10]

-

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.[2] Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Data Interpretation:

The mass spectrum of this compound (Molecular Weight: 150.18 g/mol ) is expected to show a molecular ion peak (M⁺˙) at m/z 150. The fragmentation pattern will be influenced by the cyclic ether and phenolic moieties.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺˙): m/z 150

-

Loss of H˙: [M-1]⁺ at m/z 149, likely from the benzylic position.

-

Loss of CH₂O (formaldehyde): [M-30]⁺ at m/z 120, a common fragmentation for isochromans.

-

Retro-Diels-Alder (RDA) reaction: This could lead to fragments corresponding to the cleavage of the dihydropyran ring.[11]

-

Benzylic Cleavage: Cleavage of the C-C bond adjacent to the aromatic ring.

The fragmentation of cyclic ethers can be complex, often involving ring-opening followed by further cleavage.[12][13][14]

Figure 3: Postulated MS Fragmentation Pathways.

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Conclusion: A Synergistic Approach to Structural Verification